bionectin B

Description

Properties

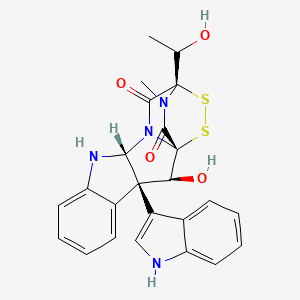

Molecular Formula |

C24H22N4O4S2 |

|---|---|

Molecular Weight |

494.6 g/mol |

IUPAC Name |

(1S,2S,3R,11R,14S)-2-hydroxy-14-(1-hydroxyethyl)-3-(1H-indol-3-yl)-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione |

InChI |

InChI=1S/C24H22N4O4S2/c1-12(29)23-21(32)28-19-22(14-8-4-6-10-17(14)26-19,15-11-25-16-9-5-3-7-13(15)16)18(30)24(28,34-33-23)20(31)27(23)2/h3-12,18-19,25-26,29-30H,1-2H3/t12?,18-,19+,22+,23-,24-/m0/s1 |

InChI Key |

RXMWCUHVQJFPOO-SOUSOVJZSA-N |

Isomeric SMILES |

CC([C@]12C(=O)N3[C@@H]4[C@]([C@@H]([C@@]3(C(=O)N1C)SS2)O)(C5=CC=CC=C5N4)C6=CNC7=CC=CC=C76)O |

Canonical SMILES |

CC(C12C(=O)N3C4C(C(C3(C(=O)N1C)SS2)O)(C5=CC=CC=C5N4)C6=CNC7=CC=CC=C76)O |

Synonyms |

bionectin B |

Origin of Product |

United States |

Scientific Research Applications

Biological Activities

Bionectin B exhibits a range of biological activities that make it a subject of interest in various fields of research:

- Antibacterial Properties : this compound has demonstrated significant antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA) and quinolone-resistant strains (QRSA). The minimum inhibitory concentration (MIC) values for these activities range from 10-30 μg/mL, indicating its potential as a therapeutic agent against resistant bacterial infections .

- Cytotoxic Effects : In vitro studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines. For instance, it has an IC50 value of 4.1 μM against the L5178Y mouse lymphoma cell line, suggesting its potential as an anticancer agent .

- Immunosuppressive and Antifungal Activities : Research indicates that this compound also possesses immunosuppressive properties and antifungal activities, expanding its applicability in treating various diseases .

Synthesis and Structural Insights

The synthesis of this compound has been explored in several studies, focusing on developing efficient methods to produce this compound for further research:

- Total Synthesis Techniques : Recent advancements in synthetic methodologies have allowed for the concise total synthesis of bionectins A and C, which are structurally related to this compound. These methods include innovative reactions such as intramolecular Friedel–Crafts reactions and the use of mercaptan reagents .

- Structural Characterization : The structural assignment of bionectin compounds has been confirmed through techniques such as X-ray diffraction analysis, which aids in understanding their chemical properties and biological interactions .

Case Studies and Research Findings

Several case studies highlight the applications of this compound in scientific research:

- Antibacterial Studies : A study conducted on the antibacterial efficacy of bionectins A and B demonstrated their effectiveness against resistant strains of bacteria. The findings suggest that these compounds could be developed into new antibiotics .

- Cytotoxicity Assessments : In research focused on cancer treatments, this compound's ability to induce apoptosis in cancer cells was assessed. This suggests its potential role in cancer therapies, particularly for lymphomas .

- Biosynthetic Pathways : Investigations into the biosynthetic pathways of bionectins have revealed insights into their production mechanisms within fungal species. Understanding these pathways could facilitate the development of biotechnological applications for producing these compounds at scale .

Comparative Data Table

Preparation Methods

Bionectin B is an epidithiodioxopiperazine (ETP) alkaloid featuring a disulfide bridge across its diketopiperazine core. It was first isolated from the fungus Bionectria byssicola (now classified as Clonostachys byssicola) and exhibits antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and quinolone-resistant S. aureus (QRSA). Its synthesis involves stereoselective construction of the hexahydropyrroloindoline scaffold, introduction of hydroxyl groups, and disulfide bridge formation.

Key Synthetic Strategies

Retrosynthetic Analysis

The synthesis of this compound is derived from strategies developed for related ETPs, such as bionectin A and gliocladins. Key disconnections include:

- Diketopiperazine Core : Formed via cyclization of a linear dipeptide.

- Disulfide Bridge : Introduced via oxidation of a dithiol intermediate.

- C12-Hydroxylation : Achieved through stereoselective hydroxylation.

Stepwise Synthesis of this compound

Synthesis of erythro-β-Hydroxytryptophan

The chiral β-hydroxytryptophan unit is critical for stereochemical fidelity. A titanium(IV)-mediated anti-aldol reaction between indole-3-carboxaldehyde (10 ) and a pinanone-derived Schiff base (11 ) yields the erythro-β-hydroxytryptophan precursor (12 ) in 81% yield.

Dipeptide Formation and Cyclization

Condensation of β-hydroxytryptophan with sarcosine (N-methylglycine) forms a linear dipeptide. Cyclization under acidic conditions (HCl/MeOH) generates the diketopiperazine (16 ).

Intramolecular Friedel–Crafts Indolylation

A silyl-tethered indole undergoes an intramolecular Friedel–Crafts reaction to construct the hexahydropyrroloindoline scaffold. This step is catalyzed by BF₃·Et₂O and proceeds in 75% yield.

Disulfide Bridge Formation

Thiolation and Oxidation

A bifunctional mercaptan reagent (29 ) is used to install bisthioethers via acid-mediated ionization. Subsequent oxidation with iodine (I₂) or KI₃ forms the disulfide bridge.

- Reagents : Trifluoroacetic acid (TFA), ethanethiol, pyrrolidine.

- Yield : 80% for bisthioether formation; 81% for disulfide oxidation.

Stereochemical Control

The stereoinvertive hydroxylation at C11 is achieved using AgMnO₄, which operates via a radical abstraction–rebound mechanism.

Comparative Analysis of Synthetic Routes

Challenges and Innovations

Structural Confirmation

- X-ray Crystallography : The absolute configuration of synthetic this compound was confirmed via X-ray analysis of its p-nitrobenzoate derivative.

- NMR Discrepancies : Synthetic this compound showed minor deviations in ¹H/¹³C NMR compared to natural isolates, attributed to solvent effects or impurities.

Q & A

Q. What are the key structural characterization methods for bionectin B, and how are spectral data interpreted?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use 1D (¹H, ¹³C) and 2D (COSY, NOESY, HSQC) NMR to assign stereochemistry and confirm disulfide bridge configurations. Compare observed chemical shifts (δ) with reported data for related ETPs like bionectin A, noting deviations (e.g., C5a-H or N-H signals may shift due to metal impurities or stereochemical variations) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula. For stability, use soft ionization (e.g., ESI) to avoid fragmentation of labile disulfide bonds .

- X-ray Crystallography : Resolve absolute configuration if crystals are obtainable. For ETPs, crystallization often requires derivatization (e.g., acetylation) .

Q. What synthetic strategies are employed to prepare this compound, and how is reaction efficiency optimized?

Methodological Answer:

- Starting Materials : Begin with trioxopiperazine precursors (e.g., gliocladin C derivatives) for late-stage functionalization. Use enantioselective reductions (e.g., L-selectride) to establish stereocenters .

- Key Steps :

- Scalability : Conduct small-scale trials (1–5 mmol) to identify bottlenecks (e.g., low diastereoselectivity) before scaling up .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when synthesizing this compound analogs?

Methodological Answer:

- Comparative Analysis : Cross-reference synthesized compounds with natural isolates using NMR databases (e.g., SDBS). For example, minor δ shifts in bionectin A’s ¹H NMR (Δδ = 0.073 ppm) were attributed to trace metals .

- Isolation of Byproducts : Use preparative HPLC to isolate impurities (e.g., 3,3’-biindole byproducts) and characterize them via MS/MS .

- Computational Modeling : Validate proposed structures using DFT calculations to predict NMR shifts or CD spectra for stereochemical assignments .

Q. What experimental designs ensure enantiomeric purity in this compound synthesis?

Methodological Answer:

- Chiral Auxiliaries : Employ enantiopure starting materials (e.g., L-tryptophan) or catalysts (e.g., Jacobsen’s catalyst) to control stereochemistry .

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., Chiralpak AD-H) to separate enantiomers and determine enantiomeric excess (ee) .

- Kinetic Resolution : Optimize reaction kinetics (e.g., temperature, solvent) to favor one enantiomer during key steps like epoxidation .

Q. How should researchers design cytotoxicity assays to evaluate this compound against cancer cell lines?

Methodological Answer:

- Cell Line Selection : Use panels reflecting diverse malignancies (e.g., DU145 prostate cancer, A2058 melanoma) for broad activity assessment .

- Dose-Response Curves : Test 5–7 concentrations (e.g., 0.1–100 μM) in triplicate, using MTT or resazurin assays. Calculate IC₅₀ values with nonlinear regression .

- Control Compounds : Include chaetocin A or other ETPs as positive controls to benchmark potency .

Q. What statistical methods are critical for analyzing variability in this compound bioactivity data?

Methodological Answer:

- ANOVA/T-Tests : Compare mean IC₅₀ values across cell lines or treatment groups. Account for multiple comparisons (e.g., Bonferroni correction) .

- Principal Component Analysis (PCA) : Identify outliers or clusters in high-throughput datasets (e.g., gene expression profiles post-treatment) .

- Survival Analysis : For in vivo studies, use Kaplan-Meier curves and log-rank tests to assess efficacy in tumor-bearing models .

Q. How can researchers address the generalizability of findings when this compound’s mechanism of action is unclear?

Methodological Answer:

- Omics Profiling : Conduct transcriptomics/proteomics to identify target pathways (e.g., ROS induction, thioredoxin inhibition) .

- Genetic Knockdown : Use siRNA or CRISPR to silence putative targets (e.g., NF-κB) and assess rescue effects .

- Cross-Species Validation : Test activity in zebrafish or murine models to confirm relevance beyond human cell lines .

Methodological and Ethical Considerations

Q. How should literature reviews on this compound be conducted to avoid unreliable sources?

Methodological Answer:

- Search Strings : Use Boolean terms (e.g., “this compound” AND (“synthesis” OR “cytotoxicity”)) and limit results to 2015–2025 for recent advances .

- Citation Tracking : Follow references from high-impact papers (e.g., J. Am. Chem. Soc.) to identify foundational studies .

Q. What ethical protocols apply to in vivo studies of this compound?

Methodological Answer:

- IACUC Approval : Submit detailed protocols (dosing, endpoints) to an Institutional Animal Care and Use Committee. Follow ARRIVE guidelines for reporting .

- 3Rs Principle : Minimize animal use via power calculations; replace with organoids where feasible .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.